2-Acetyl-2-decarboxamidotetracycline

Antimicrobial Susceptibility Testing Environmental Microbiology Fermentation Impurity

Essential tetracycline impurity standard for regulatory compliance per ICH Q3A/Q3B. Authenticated ADOT ensures accurate impurity profiling, LC-MS/MS method validation, and environmental degradation studies. Drastically reduced antibacterial potency (3-15% of parent) confirms distinct analytical behavior. Distinct A-ring UV absorption prevents misidentification. Procure as discrete reference material for reproducible, pharmacopeia-traceable results.

Molecular Formula C23H25NO8
Molecular Weight 443.4 g/mol
CAS No. 6542-44-5
Cat. No. B1225982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-decarboxamidotetracycline
CAS6542-44-5
Synonyms2-acetyl-2-decarboxamidooxytetracycline
2-acetyl-2-decarboxamidooxytetracycline, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha)-isomer)
ADOTC cpd
Molecular FormulaC23H25NO8
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
InChIInChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
InChIKeyVCGJFFLJLRZIHG-OIVQWWNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-2-decarboxamidotetracycline (CAS 6542-44-5) – A Tetracycline-Class Antibiotic and Critical Fermentation Impurity


2-Acetyl-2-decarboxamidotetracycline (CAS 6542-44-5), also known as ADTC or ADOTC, is a tetracycline-class antibiotic characterized by the replacement of the C-2 carboxamido group with an acetyl moiety [1]. It is primarily recognized as a major fermentation byproduct and impurity in the production of oxytetracycline (OTC) and tetracycline (TC), rather than a therapeutically active compound [2][3]. Its isolation and characterization are essential for pharmaceutical quality control, environmental fate studies, and analytical method development.

Why 2-Acetyl-2-decarboxamidotetracycline Cannot Be Substituted by Other Tetracycline-Class Compounds in Analytical and Environmental Research


Although 2-Acetyl-2-decarboxamidotetracycline belongs to the tetracycline class, its structural modification at the C-2 position—specifically, the substitution of a carboxamido group with an acetyl group—dramatically alters its physicochemical properties and biological activity relative to its parent compounds, oxytetracycline (OTC) and tetracycline (TC) [1]. This structural difference results in a significantly reduced antibacterial potency (approximately 3–10% that of OTC), a distinct UV absorption profile in the 220–300 nm region, and unique chromatographic behavior [2][3]. Consequently, generic substitution or extrapolation from parent compound data is scientifically invalid for applications requiring precise quantification, impurity profiling, environmental monitoring, or structure-activity relationship (SAR) studies within the tetracycline family.

Quantitative Differentiation of 2-Acetyl-2-decarboxamidotetracycline vs. Oxytetracycline and Tetracycline


Antibacterial Potency of 2-Acetyl-2-decarboxamidotetracycline is ~3–10% of Oxytetracycline

The antibacterial activity of 2-Acetyl-2-decarboxamidotetracycline (ADOTC) is drastically reduced compared to its parent compound, oxytetracycline (OTC). When tested against activated sludge bacteria, ADOTC exhibited a potency of only 3% relative to OTC [1]. Earlier studies reported slightly higher activities of 7% [2] and 10% [1] against other bacterial strains. This substantial reduction in bioactivity confirms that the C-2 acetyl substitution is detrimental to the compound's primary pharmacological function.

Antimicrobial Susceptibility Testing Environmental Microbiology Fermentation Impurity

Distinct UV Absorption Spectrum of 2-Acetyl-2-decarboxamidotetracycline vs. Tetracycline and Oxytetracycline

The UV absorption spectrum of 2-Acetyl-2-decarboxamidotetracycline provides a clear spectroscopic signature that differentiates it from tetracycline and oxytetracycline. While the spectra are identical above 300 mμ (a region characteristic of the conserved BCD-ring system), a significant difference is observed in the 220–300 mμ region. The absorption peak of ADOTC in this region occurs at a significantly higher wavelength compared to that of tetracycline or oxytetracycline [1]. This bathochromic shift is attributed to the presence of the 2-acetyl group on the A-ring chromophore, as opposed to the 2-carboxamido group in the parent compounds [1].

Spectrophotometry Structural Elucidation Quality Control

Chromatographic Resolution of 2-Acetyl-2-decarboxamidotetracycline from Tetracycline by HPLC

A validated HPLC method demonstrates the chromatographic resolution of 2-Acetyl-2-decarboxamidotetracycline (ADTC) as a distinct fermentation impurity from its parent compound, tetracycline (TC). The method utilizes a polystyrene-divinylbenzene (PS-DVB) stationary phase and a specific mobile phase composition (tert-butanol, water, phosphate buffer, tetrabutylammonium sulphate, and sodium ethylenediaminetetraacetate at pH 9.0) at an elevated temperature of 60°C [1]. This separation is a prerequisite for accurate quantification of this impurity in tetracycline raw materials and finished products.

High-Performance Liquid Chromatography Analytical Method Development Pharmaceutical Impurity Analysis

Regulatory Limit for 2-Acetyl-2-decarboxamidotetracycline in Oxytetracycline per European Pharmacopoeia

The European Pharmacopoeia (Ph. Eur.) recognizes 2-Acetyl-2-decarboxamidotetracycline (ADOTC) as a specified impurity in oxytetracycline (OTC) drug substance. The monograph imposes a strict quantitative limit, mandating that the content of ADOTC must not exceed 2% relative to the OTC content [1]. This regulatory threshold is a direct consequence of the compound's diminished antibacterial activity and potential to confound analytical assays.

Pharmacopoeial Standards Regulatory Compliance Impurity Control

Melting Point Characterization of 2-Acetyl-2-decarboxamidotetracycline

The physical property of melting point provides a simple but definitive method for confirming the identity and assessing the purity of isolated 2-Acetyl-2-decarboxamidotetracycline. The compound, as the free base monohydrate, is reported to melt with decomposition over a range of 179–186°C [1]. An anhydrous form of the compound was also characterized with a melting point of 179–181°C (decomposition) [1]. These values serve as a reference standard for researchers and quality control analysts handling the isolated compound.

Solid-State Characterization Compound Identification Purity Assessment

Optimal Use Cases for 2-Acetyl-2-decarboxamidotetracycline in Research and Industrial Settings


Analytical Reference Standard for Tetracycline and Oxytetracycline Impurity Profiling

Given its regulatory status as a specified impurity with a defined limit (≤2% in OTC per Ph. Eur.), 2-Acetyl-2-decarboxamidotetracycline is an essential analytical reference standard for quality control laboratories [1]. It is used to develop and validate HPLC methods for the quantification of this specific fermentation byproduct in tetracycline and oxytetracycline raw materials and finished pharmaceutical products [2].

Environmental Fate and Ecotoxicology Studies of Tetracycline Antibiotics

The compound's drastically reduced antibacterial activity (3–10% of OTC) and its presence as a major impurity in fermentation waste streams make it a key analyte in environmental monitoring studies [1]. Researchers investigating the impact of pharmaceutical manufacturing on antibiotic resistance gene dissemination and ecosystem health require pure 2-Acetyl-2-decarboxamidotetracycline to differentiate its specific contribution from that of the highly active parent drugs [3].

Structure-Activity Relationship (SAR) and Antibiotic Discovery Research

The C-2 acetyl substitution in 2-Acetyl-2-decarboxamidotetracycline provides a natural example of a specific structural modification that severely attenuates antibacterial function [1]. This makes the compound a valuable tool in medicinal chemistry and microbiology research focused on understanding the essential pharmacophore of the tetracycline class. It serves as a negative control in SAR studies aimed at designing new tetracycline analogs with improved potency or altered resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-2-decarboxamidotetracycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.